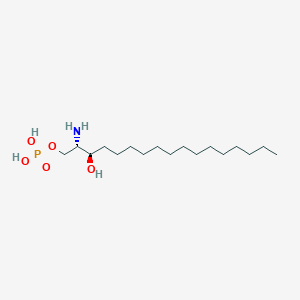
2-chloro-N-(3,4-dichlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-dichlorobenzyl)acetamide is a unique chemical compound with the linear formula C9H8Cl3NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)8(12)3-6/h1-3H,4-5H2,(H,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.53 . The InChI key, which is a unique identifier for the compound, isPJMJMKONEFOACK-UHFFFAOYSA-N .
Scientific Research Applications
Metabolic Pathways and Cytochrome P450 Isoforms
Studies have demonstrated the involvement of chloroacetamide herbicides, like acetochlor and alachlor, in complex metabolic pathways leading to potentially carcinogenic compounds in rats. The metabolism of these herbicides involves the formation of specific acetamide intermediates and their subsequent metabolism by liver microsomes. Notably, human liver microsomes can metabolize acetochlor to its metabolite CMEPA, indicating species-specific metabolic pathways. Cytochrome P450 isoforms, particularly CYP3A4 and CYP2B6, play a crucial role in the human metabolism of these herbicides, shedding light on the enzymatic processes involved in the biotransformation of chloroacetamide compounds (Coleman et al., 2000).
Herbicide Activity and Soil Interaction
The activity of chloroacetamide herbicides, such as acetochlor and alachlor, is significantly influenced by their interaction with soil components like wheat straw and irrigation practices. Research indicates that the presence of wheat straw at the time of herbicide application can reduce the herbicidal activity, with varying degrees of retention and activity reduction observed for different herbicides. This highlights the importance of understanding the environmental factors that influence the efficacy of chloroacetamide-based herbicides (Banks & Robinson, 1986).
Molecular and Crystal Structures
Research into the molecular and crystal structures of chloroacetamide derivatives reveals detailed insights into their conformation and hydrogen bonding patterns. For example, the study of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide provides valuable information about their non-planar discrete molecular structures and hydrogen bonding, which contribute to their physicochemical properties and potential applications in various fields (Davis & Healy, 2010); (Gowda et al., 2007).
Adsorption and Efficacy in Soils
Studies have shown that the adsorption and mobility of chloroacetamide herbicides, like alachlor and metolachlor, are closely related to soil properties such as organic matter content and clay content. These properties influence the herbicides' efficacy against weeds, highlighting the need to consider soil characteristics for effective herbicide application and environmental impact assessments (Peter & Weber, 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)8(12)3-6/h1-3H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMJMKONEFOACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235927 |
Source


|
| Record name | 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56978-46-2 |
Source


|
| Record name | 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56978-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)







